molecular formula C18H22N8O B5652480 4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine

4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine

Cat. No. B5652480
M. Wt: 366.4 g/mol
InChI Key: BIEGUZBPRNWSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine often involves the reaction of sodium salts of certain hydroxy-prop-2-en-1-ones with heterocyclic amines in specific solvents. For example, the synthesis of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been demonstrated through reactions involving sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one with different heterocyclic amines (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed through various analytical techniques, including elemental analysis, spectral data, and X-ray diffraction. These methods ensure the accurate identification of the newly synthesized molecules and their structural integrity (Mohamed et al., 2011).

Chemical Reactions and Properties

Compounds within this family participate in various chemical reactions, reflecting their complex chemical behavior. Functionalization at specific positions of the pyrazolo[1,5-a]pyrimidine nucleus, for example, has been explored to enhance solubility and pharmacological properties. Modifications at the C(5) position have been reported to confer water solubility under certain conditions, illustrating the chemical versatility of these compounds (Baraldi et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. The introduction of specific substituents can significantly alter these properties, making them more suitable for pharmaceutical formulations (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the development of these compounds as potential therapeutic agents. Studies have shown that various derivatives exhibit a range of activities, underlining the importance of chemical modifications for achieving desired biological effects (Baraldi et al., 2012).

properties

IUPAC Name

[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(4-methylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-13-15(10-19-12-20-13)18(27)25-8-4-14(5-9-25)17-23-22-16(24(17)2)11-26-7-3-6-21-26/h3,6-7,10,12,14H,4-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEGUZBPRNWSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine

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